molecular formula C6H10Cl2N4S B2910341 3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride CAS No. 2470437-16-0

3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride

Cat. No.: B2910341
CAS No.: 2470437-16-0
M. Wt: 241.13
InChI Key: ZCWSZXFTKAQVRA-UHFFFAOYSA-N
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Description

3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

The synthesis of 3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride typically involves multi-step procedures. One common method includes the reaction of 3-chloro-1,2,4-thiadiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at a specific temperature to ensure complete reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

    Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Mechanism of Action

The mechanism of action of 3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

3-Chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-5-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4S.ClH/c7-5-9-6(12-10-5)11-3-1-8-2-4-11;/h8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWSZXFTKAQVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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